3-Methylpiperidin-4-one hydrochloride
Description
Significance of the Piperidine (B6355638) Core in Heterocyclic Chemistry
The piperidine scaffold, a six-membered ring containing one nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netwikipedia.org Its prevalence stems from its unique conformational flexibility and its ability to engage in a variety of chemical interactions. The nitrogen atom within the ring can act as a basic center and a nucleophile, while the carbon atoms can be functionalized to create diverse molecular architectures. This versatility makes the piperidine ring a privileged scaffold in medicinal chemistry, contributing to the biological activity of numerous drugs. researchgate.netnih.gov
Overview of Piperidin-4-one Derivatives as Key Synthetic Intermediates
Within the broad family of piperidine-containing compounds, piperidin-4-one derivatives are of particular importance as versatile synthetic intermediates. nih.govwikipedia.org The presence of a ketone functional group at the 4-position of the piperidine ring provides a reactive site for a multitude of chemical transformations. This allows for the introduction of various substituents and the construction of more complex molecular frameworks. The carbonyl group can participate in reactions such as reductions, reductive aminations, Wittig reactions, and aldol (B89426) condensations, making piperidin-4-ones valuable starting materials for the synthesis of a wide range of biologically active molecules. nih.govrdd.edu.iq
Contextualizing 3-Methylpiperidin-4-one Hydrochloride within Piperidinone Research
This compound is a specific derivative of piperidin-4-one that features a methyl group at the 3-position. This seemingly simple modification introduces a chiral center and can significantly influence the stereochemical outcome of subsequent reactions. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a convenient precursor for various synthetic applications. As a readily available building block, this compound serves as a crucial starting material for the synthesis of complex piperidine-containing target molecules with potential applications in pharmaceutical and materials science research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQBLKABRBKHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627867 | |
| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-78-1 | |
| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-piperidin-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
The fundamental characteristics of 3-Methylpiperidin-4-one hydrochloride are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C6H12ClNO chemicalbook.com |
| Molecular Weight | 149.62 g/mol chemicalbook.comscbt.com |
| Appearance | White to light yellow crystalline powder |
| Melting Point | Approximately 170-172°C |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol, acetone, and ether. |
| CAS Number | 4629-78-1 chemicalbook.comscbt.com |
Synthesis of 3 Methylpiperidin 4 One Hydrochloride
The preparation of 3-Methylpiperidin-4-one hydrochloride can be achieved through various synthetic routes. A common and illustrative method involves the deprotection of a protected precursor.
A widely employed synthetic strategy starts from racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. chemicalbook.com This starting material is dissolved in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and cooled to 0°C. chemicalbook.com Subsequently, a solution of ethanolic hydrogen chloride (HCl) is added slowly to the reaction mixture. chemicalbook.com The reaction is then allowed to warm to room temperature and stirred for several hours. chemicalbook.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the solvent is removed under reduced pressure to yield racemic 3-methyl-piperidin-4-one hydrochloride, which can often be used in subsequent steps without further purification. chemicalbook.com
Key Chemical Reactions and Reactivity
The reactivity of 3-Methylpiperidin-4-one hydrochloride is primarily dictated by the presence of the ketone and the secondary amine functionalities within its structure. These groups allow for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.
The carbonyl group at the 4-position is susceptible to nucleophilic attack, enabling reactions such as:
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride.
Reductive Amination: Reaction with amines in the presence of a reducing agent can introduce substituents at the 4-position.
Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond.
The secondary amine in the piperidine (B6355638) ring is nucleophilic and can undergo reactions such as:
N-Alkylation: Introduction of alkyl groups on the nitrogen atom.
N-Acylation: Reaction with acylating agents to form amides.
The methyl group at the 3-position introduces a stereocenter, which can influence the stereoselectivity of reactions at the adjacent carbonyl group.
Applications in Organic Synthesis
3-Methylpiperidin-4-one hydrochloride serves as a crucial building block in the synthesis of more complex and often biologically active molecules. Its utility stems from the strategic placement of its functional groups, which allows for the elaboration of the piperidine (B6355638) core.
This compound is a key intermediate in the preparation of various substituted piperidines. For instance, it is utilized in the synthesis of compounds that are precursors to pharmacologically active agents. The ketone functionality provides a handle for introducing diversity at the 4-position, while the nitrogen atom can be further functionalized. The presence of the methyl group can be important for modulating the biological activity and pharmacokinetic properties of the final products. It is particularly valuable in the synthesis of antagonists for various receptors and in the creation of libraries of compounds for drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methylpiperidin-4-one hydrochloride?
- Methodological Answer : The compound is typically synthesized via cyclization of γ-aminoketone precursors or oxidation of 3-methylpiperidine derivatives. For example, controlled oxidation using hydrogen peroxide or catalytic methods (e.g., HCl-mediated conditions) followed by salt formation with hydrochloric acid. Purification often involves recrystallization from ethanol/water mixtures. Ensure inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight containers at 2–8°C in a dry environment. Protect from light and moisture to prevent decomposition. Use desiccants (e.g., silica gel) and monitor for hygroscopicity, which can lead to clumping or hydrolysis. Stability studies indicate ≥5-year shelf life under these conditions .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement, focusing on hydrogen-bonding networks and chloride ion placement. Validate with R-factors (<5%) and electron density maps .
- Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm methyl and ketone groups. FT-IR for carbonyl (C=O) stretch at ~1700 cm⁻¹.
- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 150.6 .
Advanced Research Questions
Q. How can tautomeric equilibria (keto-enol) in this compound be characterized?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR in DMSO-d₆ to observe exchange broadening between tautomers.
- X-ray diffraction : Resolve dominant tautomer in solid state; SHELXL refinement can model disorder if present.
- Computational analysis : DFT calculations (e.g., Gaussian09) to compare tautomer energies. Tautomer ratios in solution depend on solvent polarity .
Q. What strategies mitigate hygroscopicity during handling of this compound?
- Methodological Answer :
- Glovebox use : Handle under <10% relative humidity.
- Lyophilization : Post-synthesis, lyophilize to remove residual moisture.
- Inert solvents : Prepare stock solutions in anhydrous DMF or DMSO under nitrogen.
- Thermogravimetric analysis (TGA) : Monitor weight loss (%) to quantify hygroscopicity .
Q. How are crystallographic data contradictions resolved for this compound?
- Methodological Answer :
- Twinned crystals : Apply SHELXL’s
TWINandBASFcommands to model twinning ratios. - High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve redundancy.
- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry .
Q. What challenges arise in impurity profiling of this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (0.1% TFA in H₂O/MeCN gradient) to separate byproducts like 3-methylpiperidine or oxidation intermediates.
- Quantification : Calibrate with spiked impurity standards (0.1–1.0% w/w). Challenges include low UV absorbance of aliphatic impurities and co-elution with the main peak .
Q. How can reaction conditions be optimized for derivatizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
